Methyl 4-(sulfamoylamino)benzoate
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Overview
Description
Methyl 4-(sulfamoylamino)benzoate is a sulfonamide derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is synthesized by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride, followed by esterification with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(sulfamoylamino)benzoate involves a two-step process:
Reaction of 4-aminobenzoic acid with methanesulfonyl chloride: This step forms the sulfonamide intermediate.
Esterification with methanol: The intermediate is then esterified to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(sulfamoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used but generally include substituted sulfonamides.
Scientific Research Applications
Methyl 4-(sulfamoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Methyl 4-(sulfamoylamino)benzoate involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-sulfamoylbenzoic acid
- N-substituted 4-sulfamoylbenzoic acid derivatives
- Methyl 4-(chlorosulfonyl)benzoate
Uniqueness
Methyl 4-(sulfamoylamino)benzoate stands out due to its specific ester functional group, which can influence its solubility, reactivity, and overall biological activity. Compared to other sulfonamide derivatives, it offers unique properties that make it suitable for specific applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
methyl 4-(sulfamoylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDZHRMERWTCKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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